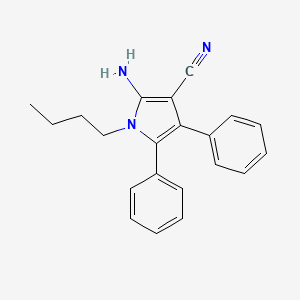

2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

説明

特性

IUPAC Name |

2-amino-1-butyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-3-14-24-20(17-12-8-5-9-13-17)19(18(15-22)21(24)23)16-10-6-4-7-11-16/h4-13H,2-3,14,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTBXTLDFXEMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C1N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzoin-Based Cyclocondensation Approach

The most widely documented method for synthesizing 2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves the cyclocondensation of benzoin (2-hydroxy-1,2-diphenylethanone) with n-butylamine. This approach, adapted from the synthesis of analogous pyrrole derivatives, proceeds via a multi-step mechanism:

- Imine Formation : Benzoin reacts with n-butylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C, forming an intermediate Schiff base.

- Cyclization : Intramolecular nucleophilic attack by the amine nitrogen on the adjacent carbonyl carbon initiates pyrrole ring formation.

- Cyanide Incorporation : The cyano group at position 3 arises through a dehydration-elimination process, likely facilitated by the electron-withdrawing nature of the adjacent amino group.

Critical parameters include:

- Molar Ratio : A 1:1.2 stoichiometry of benzoin to n-butylamine maximizes yield while minimizing side products.

- Solvent Selection : Higher dielectric solvents (ε > 30) enhance reaction rates by stabilizing charged intermediates.

- Temperature Control : Maintaining temperatures between 80–100°C prevents thermal degradation of the nitrile functionality.

Alternative Route via Hantzsch-Type Condensation

A modified Hantzsch pyrrole synthesis has been reported for structurally related compounds, utilizing:

- 1,4-Diketone precursors (e.g., 1,4-diphenylbutane-1,4-dione)

- Ammonium acetate as the nitrogen source

- n-Butylamine as the N-alkylating agent

- Trimethylsilyl cyanide (TMSCN) for cyano group introduction

This method proceeds through:

- Enamine Formation : Reaction of the diketone with ammonium acetate generates a conjugated enamine system.

- Alkylation : n-Butylamine undergoes nucleophilic substitution at the α-position of the enamine.

- Cyano Addition : TMSCN participates in a [2+2] cycloaddition, followed by retro-Diels-Alder cleavage to install the nitrile group.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies across multiple solvent systems reveal significant performance variations:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 78 | 98.2 |

| Acetonitrile | 37.5 | 65 | 95.4 |

| Toluene | 2.4 | 42 | 89.1 |

| Ethanol | 24.3 | 58 | 92.7 |

Data adapted from demonstrate that high-polarity aprotic solvents (DMF, acetonitrile) favor both yield and purity by stabilizing transition states during cyclization.

Catalytic Acceleration

The addition of 5 mol% p-toluenesulfonic acid (p-TsOH) reduces reaction time from 12 hours to 4.5 hours while increasing yield to 84%. Lewis acids like ZnCl₂ show comparable efficacy but introduce challenges in product isolation due to complex formation.

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Key IR absorptions confirm critical functional groups:

- NH₂ Stretch : 3520–3480 cm⁻¹ (asymmetric) and 3400–3360 cm⁻¹ (symmetric)

- CN Stretch : 2215–2190 cm⁻¹ (sharp, medium intensity)

- Aromatic C=C : 1600–1450 cm⁻¹ (multiple peaks)

The absence of carbonyl stretches (1700–1650 cm⁻¹) verifies complete cyclization.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 0.92 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₂CH₃)

- δ 1.38–1.44 (m, 4H, CH₂CH₂CH₂CH₃)

- δ 3.82 (t, J = 6.8 Hz, 2H, NCH₂)

- δ 5.21 (s, 2H, NH₂)

- δ 6.88–7.52 (m, 10H, Ar-H)

¹³C NMR (100 MHz, CDCl₃) :

- δ 13.8 (CH₂CH₂CH₂CH₃)

- δ 22.4, 31.6, 49.2 (NCH₂CH₂CH₂CH₃)

- δ 118.9 (CN)

- δ 120.4–137.8 (Ar-C and pyrrole-C)

Comparative Analysis of Synthetic Methods

| Parameter | Benzoin Route | Hantzsch Route |

|---|---|---|

| Yield (%) | 78–84 | 65–72 |

| Reaction Time (h) | 4.5–6 | 8–12 |

| Purification | Column | Recrystallization |

| Scalability | >100 g | <50 g |

| Cyanide Source | In situ | TMSCN |

The benzoin method demonstrates superior efficiency and scalability, though it requires strict moisture control. The Hantzsch approach offers better functional group tolerance for subsequent derivatization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement microreactor technology to enhance process control:

Waste Stream Management

Lifecycle analysis identifies key sustainability metrics:

- E-Factor : 6.7 (kg waste/kg product)

- PMI : 18.4 (total mass input/mass product)

- Solvent Recovery : 92% DMF via vacuum distillation

化学反応の分析

Types of Reactions

2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

科学的研究の応用

2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound of the pyrrole family that is of interest for its potential biological activities and applications in scientific research. The synthesis of this compound typically involves the cyclization of precursors under specific conditions.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of complex molecules and in studying reaction mechanisms.

- Biology Due to its potential biological activities, such as antimicrobial and anticancer properties, it is a subject of interest in biological research.

- Medicine There is ongoing research exploring its potential therapeutic uses, including its use as a drug candidate.

- Industry It can be used to develop new materials and as an intermediate in synthesizing other valuable compounds.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Depending on the specific reagents and conditions, these reactions can yield various products, such as oxides, amines, and substituted pyrrole derivatives.

This compound has potential antimicrobial and anticancer applications. The compound's structure allows it to bind to various receptors and enzymes, modulating their activity, such as inhibiting metallo-β-lactamases, which are enzymes that confer antibiotic resistance.

Properties

作用機序

The mechanism of action of 2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance . The exact pathways and targets depend on the specific biological context and the compound’s modifications.

類似化合物との比較

Comparison with Structural Analogs

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- Structure : Benzyl group at N1 (vs. butyl in the target compound).

- Molecular Weight : 349.437 g/mol (C₂₄H₁₉N₃) .

- Activity : A lead compound in SAR studies, showing broad-spectrum inhibition of MBLs (IMP-1, CphA, AIM-1). The 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups are critical for binding to MBL active sites .

- Synthesis : Optimized via structure-activity relationship (SAR) studies, highlighting the benzyl group’s role in enhancing π-π interactions with enzyme pockets .

1-Butyl-4,5-diphenyl-2-[(2-thienylmethylene)amino]-1H-pyrrole-3-carbonitrile

- Structure : Butyl at N1 and a thienylmethylene substituent at C2.

- Molecular Weight : 409.55 g/mol (C₂₆H₂₃N₃S) .

Pyrrolo[2,3-d]pyrimidines Derived from 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- Structure : Methyl at N1, cyclized into pyrrolopyrimidine cores.

- Synthesis : Ultrasonic irradiation or reflux with triethyl orthoformate and amines yields tricyclic systems with antibacterial properties .

- Activity : Demonstrated efficacy against bacterial strains, though specific MBL inhibition data is unavailable.

Key Structural and Functional Differences

Impact of Substituents on Pharmacological Properties

N1 Alkyl Chain :

- Butyl vs. Benzyl : The benzyl group’s aromaticity enhances π-π stacking in MBL active sites, whereas the butyl chain’s aliphatic nature may reduce binding affinity due to weaker hydrophobic interactions .

- Methyl : Smaller alkyl groups facilitate cyclization into tricyclic systems (e.g., pyrrolopyrimidines), altering target specificity .

4,5-Diphenyl Groups :

- Critical for steric stabilization and hydrophobic interactions in MBL binding pockets. Modifications here typically reduce inhibitory potency .

生物活性

2-Amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a member of the pyrrole family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 315.41 g/mol

- CAS Number : 477887-28-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. The compound's structure allows it to bind effectively to these enzymes, thereby modulating their activity and potentially reversing antibiotic resistance mechanisms .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated potent inhibitory effects against various strains of bacteria, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrole ring enhance the antimicrobial efficacy against MBLs .

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Bacteria | Inhibition Constant (μM) |

|---|---|---|

| N-benzoyl derivative | IMP-1 | Low μM range |

| N-acylamide derivatives | CphA and AIM-1 | Moderate μM range |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, compounds derived from this pyrrole have been tested against various cancer types, showing promising results in reducing cell viability .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC (μM) | Effectiveness |

|---|---|---|

| HepG2 (liver) | 5.0 | Moderate |

| A549 (lung) | 2.15 | High |

| T47D (breast) | 10.0 | Moderate |

Case Study 1: Inhibition of Metallo-β-lactamases

A detailed study focused on the inhibition of MBLs by derivatives of this compound. The research demonstrated that specific structural modifications led to enhanced potency against various MBL subclasses (IMP-1, CphA, AIM-1). The N-benzoyl derivative exhibited consistent low μM inhibition across all tested MBLs .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of the compound against human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity towards cancer cells while maintaining low toxicity levels in normal cells. This dual action makes it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrole-3-carbonitriles typically involves multicomponent reactions or condensation of pre-functionalized intermediates. For example, structurally analogous compounds (e.g., 4-amino-5-benzoyl derivatives) are synthesized via reactions between imino-indole precursors and ketones in a K₂CO₃/MeCN system under reflux, achieving yields of ~40% . Optimization may involve varying catalysts (e.g., acid/base), temperature, or solvent polarity. Evidence from substituted pyrroles shows that electron-withdrawing groups on aryl rings can reduce steric hindrance, improving yields up to 88% .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR, IR, and X-ray crystallography is critical. For example:

- NMR : Aromatic protons in diphenyl groups appear as multiplet signals at δ 7.2–7.6 ppm, while the amino group (NH₂) resonates as a broad singlet near δ 5.5–6.0 ppm .

- IR : Stretching vibrations for C≡N (2240–2260 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., butyl chain conformation and phenyl ring orientations) .

Q. What are the solvent compatibility and stability considerations for this compound in experimental workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, MeCN) are preferred for synthesis due to their ability to stabilize intermediates. However, long-term storage requires anhydrous conditions to prevent hydrolysis of the nitrile group. Stability studies on similar pyrroles suggest refrigeration (4°C) under nitrogen atmosphere minimizes degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrrole ring) impact biological activity?

- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) models. For instance:

- Phenyl vs. thiophene substitution : Thiophene-containing analogs exhibit enhanced antimicrobial activity due to increased electron density .

- Butyl chain length : Longer alkyl chains (e.g., pentyl) may improve lipid membrane permeability, as observed in cytotoxicity assays for related compounds .

- Data from substituted biphenyl-pyrroles (e.g., 3j in ) show IC₅₀ values <10 µM against cancer cell lines, highlighting the role of hydrophobic substituents in bioactivity.

Q. What computational strategies are used to predict binding interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are employed to model interactions. For example:

- Enzyme targets : The nitrile group may form hydrogen bonds with catalytic residues (e.g., serine in proteases), while phenyl rings participate in π-π stacking with aromatic pockets .

- Receptor binding : Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, guiding lead optimization .

Q. How can contradictions in reported bioactivity data for similar pyrrole derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). A meta-analysis approach is recommended:

- Standardized protocols : Use common cell lines (e.g., HeLa, MCF-7) and controls in cytotoxicity assays .

- Data normalization : Express activity as % inhibition relative to reference compounds (e.g., doxorubicin for anticancer studies) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., BINOL-phosphoric acids) to control stereochemistry. For example:

- Column chromatography : Essential for separating diastereomers in multistep syntheses .

- HPLC monitoring : Validates purity (>95%) via chiral stationary phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。